N,N-diethyl-4-(piperidin-1-ylmethyl)aniline
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Overview
Description
N,N-diethyl-4-(piperidin-1-ylmethyl)aniline is an organic compound with the molecular formula C18H31N3. It is a derivative of aniline, featuring a piperidine ring attached to the aniline core through a methylene bridge. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(piperidin-1-ylmethyl)aniline typically involves the reaction of N,N-diethylaniline with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of N,N-diethylaniline with formaldehyde and piperidine. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(piperidin-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted aniline derivatives .
Scientific Research Applications
N,N-diethyl-4-(piperidin-1-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(piperidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The piperidine ring allows it to interact with various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter activity and enzyme functions .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-(2-piperidin-1-ylethyl)aniline
- 4-(piperidin-1-ylmethyl)aniline
Uniqueness
N,N-diethyl-4-(piperidin-1-ylmethyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both diethylamino and piperidine groups allows for versatile reactivity and potential biological activities that are not observed in simpler aniline derivatives .
Properties
IUPAC Name |
N,N-diethyl-4-(piperidin-1-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-3-18(4-2)16-10-8-15(9-11-16)14-17-12-6-5-7-13-17/h8-11H,3-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUFCLGAIYQODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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